5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of thiobarbiturates. Thiobarbiturates are known for their diverse biological activities, including anti-neoplastic, antiviral, antibiotic, and anti-inflammatory properties .
Preparation Methods
The synthesis of 5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be achieved through a green chemistry multi-component approach. This method involves the N-formylation of appropriate amines with formic acid to produce formamides. These formamides then react with the active methylene group of α,β-unsaturated thiobarbituric acid under catalyst-free conditions in an aqueous medium. This protocol offers several advantages, including high yields, mild reaction conditions, and easy work-up .
Chemical Reactions Analysis
5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Condensation Reactions: The compound can undergo Knoevenagel condensation reactions with active methylene compounds.
Oxidation and Reduction Reactions: The thioxodihydropyrimidine ring can be involved in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anti-neoplastic, antiviral, antibiotic, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The thioxodihydropyrimidine ring can interact with DNA and proteins, affecting their function and leading to the compound’s biological activities .
Comparison with Similar Compounds
5-{[(2-bromoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other thiobarbiturates, such as:
- 5-{[(2-chloroethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 5-{[(2-iodoethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
These compounds share similar structures but differ in the halogen atom attached to the ethyl group. The presence of different halogens can influence the reactivity and biological activities of these compounds. This compound is unique due to the specific properties imparted by the bromoethyl group .
Properties
Molecular Formula |
C7H8BrN3O2S |
---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
5-(2-bromoethyliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C7H8BrN3O2S/c8-1-2-9-3-4-5(12)10-7(14)11-6(4)13/h3H,1-2H2,(H3,10,11,12,13,14) |
InChI Key |
GJPVLFVXKNJEMU-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)N=CC1=C(NC(=S)NC1=O)O |
Origin of Product |
United States |
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